1-Benzothiophene-5-carbaldehyde
Overview
Description
1-Benzothiophene-5-carbaldehyde is a chemical compound with the molecular weight of 162.21 . It is also known by the IUPAC name 1H-1lambda3-benzo [b]thiophene-5-carbaldehyde .
Synthesis Analysis
The synthesis of benzothiophenes can be achieved through a one-step process involving an aryne reaction with alkynyl sulfides . This process allows for the creation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular structure of 1-Benzothiophene-5-carbaldehyde consists of 18 bonds in total. These include 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
1-Benzothiophene-5-carbaldehyde has a molecular weight of 162.21 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Organic Electronics : Benzothiophene derivatives, including those related to 1-Benzothiophene-5-carbaldehyde, have been used in the development of organic thin film transistors (OTFTs). These materials exhibit liquid crystalline properties and show high charge carrier mobilities, essential for electronics applications (Jung et al., 2010).
Synthetic Chemistry : Various benzothiophene derivatives, including 1-Benzothiophene-5-carbaldehyde, have been synthesized and utilized in creating novel organic compounds. These synthetic processes often involve reactions with different reagents to yield heterocyclic compounds with potential applications in various fields (Abdel-fattah & Attaby, 2012).
Pharmaceutical Research : Benzothiophene derivatives are investigated for their potential anticancer properties. For example, compounds derived from reactions involving 1-Benzothiophene-5-carbaldehyde have been tested for in vitro cell line screening to investigate their anticancer activity, showing varying degrees of effectiveness (Horishny et al., 2021).
Material Science : 1-Benzothiophene-5-carbaldehyde derivatives are also explored in material science, particularly in the synthesis of covalent organic frameworks (COFs). These materials have potential applications in electrochemical devices due to their conductive and structure-controllable properties (Wei et al., 2018).
Spectroscopy and Sensor Development : Derivatives of 1-Benzothiophene-5-carbaldehyde have been used in the development of fluorescent sensors. For example, compounds synthesized using 1-Benzothiophene derivatives have shown efficacy in detecting metal ions like iron in various conditions (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzothiophene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHRWAPVYHRAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143853 | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-5-carbaldehyde | |
CAS RN |
10133-30-9 | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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